![molecular formula C15H16N6O B2983864 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 2034346-72-8](/img/structure/B2983864.png)
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
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Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
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Scientific Research Applications
Chirality and Catalysis
This compound is related to research in the development of heterobicyclic carbenes, specifically focusing on the modulation of steric and electronic properties for asymmetric catalysis applications. These carbenes offer a versatile platform for introducing various types of chiralities, significantly impacting the efficiency and selectivity of catalytic processes (Iglesias‐Sigüenza et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as triazine derivatives with potential antiviral activity, demonstrates the compound's utility in medicinal chemistry. These syntheses involve reactions with various functional groups, showcasing the compound's flexibility as a precursor or intermediate (Attaby et al., 2006).
Catalytic Applications
Studies have also explored its use in catalyzing the condensation of aromatic diamines and alcohols to form 1H-benzo[d]imidazoles, highlighting its role in facilitating chemical transformations without requiring oxidants or stoichiometric amounts of inorganic bases. This research points to its potential in streamlining synthetic pathways for various chemical compounds (Li et al., 2018).
Biological Activities
The compound's relevance extends to the synthesis of biologically active molecules. For instance, derivatives have shown potent immunosuppressive and immunostimulatory activities, offering insights into new therapeutic agents. Such studies contribute to our understanding of the compound's potential in drug discovery and development (Abdel‐Aziz et al., 2011).
Advanced Material Synthesis
Furthermore, the compound is integral to the development of coordination polymers and metal-organic frameworks (MOFs), highlighting its utility in creating materials with novel properties for applications ranging from catalysis to storage and separation technologies (Li et al., 2012).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(10-20-11-16-13-3-1-2-4-14(13)20)19-8-5-12(9-19)21-17-6-7-18-21/h1-4,6-7,11-12H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNJCXIXPYFUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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